Cathelicidin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RVKRVWPLVIRTVIAGYNLYRAIKKK |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Applications
1. Antibacterial Activity
Cathelicidins have been shown to effectively combat various bacterial infections. They disrupt bacterial membranes through electrostatic interactions, leading to cell lysis. For instance, LL-37 demonstrates activity against Staphylococcus aureus biofilms, which are notoriously resistant to conventional antibiotics .
| Bacterial Target | Cathelicidin | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | LL-37 | Disruption of biofilm structure |
| Escherichia coli | LL-37 | Membrane disruption |
| Clostridium difficile | LL-37 | Inhibition of toxin production |
2. Antiviral Potential
Recent studies highlight this compound's potential against viral infections. LL-37 has been identified as a candidate for preventing SARS-CoV-2 entry into host cells by binding to the receptor-binding domain of the virus . Additionally, a novel peptide from wild boars (Yongshi) has shown effectiveness against multiple variants of SARS-CoV-2 by inhibiting viral entry .
Immunomodulatory Functions
1. Modulation of Immune Responses
Cathelicidins not only exert direct antimicrobial effects but also modulate immune responses. They enhance the survival and activation of T cells, particularly Th17 cells, which are crucial in autoimmune diseases like multiple sclerosis (MS) and experimental autoimmune encephalomyelitis (EAE) . this compound-deficient mice exhibit reduced Th17 responses and less severe EAE symptoms, indicating its role in amplifying inflammation during autoimmune conditions.
2. Role in Inflammation
In inflammatory diseases, cathelicidins can exacerbate conditions by promoting cytokine production from T cells . This dual role necessitates careful consideration when developing this compound-based therapies.
Therapeutic Applications
1. Cancer Therapy
Cathelicidins have shown promise in cancer treatment due to their ability to selectively target cancer cells while sparing normal cells. They induce cell death in cancerous tissues through membrane disruption mechanisms . Research indicates that cathelicidins can be utilized in targeted therapies for gastrointestinal cancers by enhancing mucosal defenses and reducing inflammation .
2. Wound Healing
The antimicrobial properties of cathelicidins make them valuable in wound healing applications. They promote re-epithelialization and angiogenesis while also preventing infections in chronic wounds . The incorporation of cathelicidins into wound dressings could enhance healing outcomes.
Case Studies
- COVID-19 Treatment
- Autoimmune Disease Management
- Cancer Treatment
Limitations and Future Directions
Despite the promising applications of cathelicidins, challenges remain regarding their stability and potential toxicity to host cells. Advances in nanotechnology and synthetic biology are being explored to enhance their therapeutic efficacy while minimizing adverse effects .
Comparison with Similar Compounds
Key Functions:
- Antimicrobial Activity : Cathelicidins disrupt microbial membranes via electrostatic interactions, effective against Gram-positive and Gram-negative bacteria, fungi, and viruses .
- Immune Modulation : They regulate TLR signaling, chemokine induction, and phagocytosis. For example, LL-37 suppresses TREM-1-mediated inflammatory responses in sepsis .
- Tissue Repair : Cathelicidins promote angiogenesis, epithelial proliferation, and wound healing. Mice deficient in this compound exhibit delayed wound closure and impaired vascularization .
- Disease Associations : Reduced plasma this compound correlates with severe COPD and sepsis mortality, while overexpression links to cancer progression (e.g., colorectal cancer via Wnt/β-catenin activation) .
Comparison with Similar Compounds
Structural and Functional Divergence Across Species
A comparative study of 12 cathelicidins from six species revealed significant functional divergence (Table 1):
Table 1: Structural and Functional Comparison of Selected Cathelicidins
Key Findings :
Comparison with Other AMP Families
Defensins :
- Structure : Stabilized by β-sheet folds and disulfide bonds (vs. α-helical cathelicidins).
- For example, β-defensins lack the angiogenic properties of cathelicidins .
Histatins :
Table 2: Functional Overlap and Distinctions
| Feature | Cathelicidins | Defensins | Histatins |
|---|---|---|---|
| Antimicrobial Scope | Broad-spectrum | Narrower | Fungi-specific |
| Immune Modulation | Extensive (TLR, TREM-1) | Minimal | None |
| Tissue Repair | Angiogenesis, wound healing | Limited | None |
| Therapeutic Potential | Sepsis, COPD, cancer | Oral infections | Oral candidiasis |
Clinical and Therapeutic Implications
- COPD and Lung Injury : Low plasma this compound (<50 ng/ml) predicts accelerated FEV1 decline in smokers, independent of Vitamin D levels . In hyperoxia-induced lung injury, this compound reduces ferroptosis by modulating iron metabolism .
- Sepsis : this compound deficiency correlates with higher mortality, suggesting supplementation as a therapeutic strategy .
Preparation Methods
Chemical Synthesis of Cathelicidin Peptides
The predominant method for preparing this compound peptides, especially analogues and derivatives, is solid-phase peptide synthesis (SPPS) , particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy.
Flow-Based Fmoc-SPPS for this compound-PY
- Peptide Target : this compound-PY, a 29-residue peptide from the frog Paa yunnanensis, with a single disulfide bridge between cysteine residues.
- Synthesis Strategy :
- On-resin assembly of the linear peptide using rapid flow Fmoc-SPPS.
- Use of polyethylene glycol (PEG) grafted resins such as TentaGel HL NH2 and TentaGel S NH2 to reduce steric hindrance and aggregation.
- Iodine-mediated disulfide bridge formation on-resin.
- Optimization involved lowering resin substitution rates (from 1.26 mmol/g to 0.26 mmol/g) and manual coupling of cysteine residues with PyAOP and sym-collidine to minimize epimerization.
- Double coupling was applied selectively for the final residues to improve purity.
- Outcomes :
- Initial attempts with high substitution resin and microwave irradiation led to complex mixtures and low purity.
- Switching to room temperature synthesis with longer coupling times improved assembly but purity was still low (~4%).
- Using PEG-based resins and optimized coupling conditions increased crude purity to ~44-51%.
- The disulfide bridge was found non-essential for antimicrobial activity, allowing synthetic modifications such as lactam bridges or bicyclic peptides.
- Analytical Techniques :
- Purity monitored by reversed-phase high-performance liquid chromatography (RP-HPLC).
- Secondary structure by circular dichroism (CD).
- Stability tested in human serum.
| Parameter | Initial Method (AM-PS Resin) | Optimized Method (TentaGel S NH2 Resin) |
|---|---|---|
| Resin Substitution Rate (mmol/g) | 1.26 | 0.26 |
| Coupling Conditions | Microwave, 75°C, 5 min | Room temp, extended coupling times |
| Crude Purity (%) | ~4 | ~44-51 |
| Disulfide Bridge Formation | Iodine-mediated on-resin | Same |
| Aggregation Issues | High | Reduced |
Biosynthetic and Recombinant Preparation Methods
While chemical synthesis is common for small peptides, recombinant DNA technology is employed for larger-scale and more complex cathelicidins.
Gene Cloning and Expression
- This compound genes, such as Pb-CATH4 from Python molurus bivittatus, have been cloned and expressed recombinantly.
- The gene encoding the this compound peptide is inserted into expression vectors suitable for bacterial or eukaryotic hosts.
- Expression yields the precursor protein, which undergoes enzymatic cleavage to release the active peptide.
- Purification involves chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
- This method allows for large-scale production and potential modifications through genetic engineering.
Purification Techniques
- Use of ultrapure water and sterile conditions to prevent contamination.
- Chromatographic methods include:
- Ion-exchange chromatography.
- Reverse-phase HPLC.
- Desalting steps to remove salts and impurities.
- Analytical methods like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and electrophoresis confirm purity and molecular weight.
Patent CN105254736A provides detailed methods for gene cloning, expression, and purification of this compound peptides from python species.
Chemical Modifications and Cyclization Strategies
To enhance stability and activity, synthetic cathelicidins undergo chemical modifications:
- Disulfide Bridge Formation : Iodine oxidation on-resin to form cysteine-cysteine bridges.
- Lactam Bridges : Side-chain to side-chain cyclization using orthogonally protected amino acids (e.g., Fmoc-Glu(O-2-PhiPr)-OH, Fmoc-Lys(Mtt)-OH).
- Head-to-Tail Cyclization : Using acid-sensitive linkers like 4-(4-hydroxymethyl-3-methoxyphenoxy) butyric acid (HMPB) to create bicyclic peptides.
- These modifications improve proteolytic stability and can modulate antimicrobial activity.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations | Typical Applications |
|---|---|---|---|---|
| Fmoc-SPPS (Flow-Based) | On-resin linear peptide assembly with flow SPPS, followed by disulfide or lactam cyclization | High purity peptides, enables analogues synthesis | Aggregation issues at high resin loading, requires optimization | Small to medium peptides, SAR studies |
| Microwave-Assisted SPPS | Accelerated synthesis using microwave energy | Faster coupling times | Can cause side reactions, aggregation | Rapid synthesis, initial trials |
| Recombinant Expression | Cloning this compound gene into host cells for protein expression | Large scale production, genetic modification possible | Requires complex purification, post-expression cleavage | Industrial scale, therapeutic peptides |
| Chemical Cyclization | Disulfide, lactam, and head-to-tail cyclization for stability | Enhances stability and activity | Requires careful protection/deprotection steps | Peptide optimization, stability studies |
| Purification Techniques | Chromatography (RP-HPLC, ion-exchange), desalting | High purity, removal of impurities | Time-consuming, costly | Final peptide isolation |
Q & A
Basic Research Questions
Q. What are the standard methods for detecting Cathelicidin expression in immune cells, and how can their limitations be mitigated?
- Methodology :
- Immunofluorescence : Use antibodies (e.g., ab69484 ) to localize this compound in tissue sections. Validate specificity via knockout controls and cross-reactivity tests .
- qPCR/RNA-Seq : Quantify mRNA levels using primers targeting conserved regions of the CAMP gene. Normalize data with housekeeping genes (e.g., GAPDH) and apply the comparative CT method for accuracy .
- Limitations : Antibody cross-reactivity and RNA degradation in postmortem samples may skew results. Include technical replicates and use fresh/frozen tissues where possible .
Q. How should researchers design a study to test this compound’s antimicrobial activity against multidrug-resistant pathogens?
- Experimental Design :
- In vitro assays : Use broth microdilution or time-kill curves to determine minimum inhibitory concentrations (MICs). Include positive (e.g., polymyxin B) and negative (vehicle-only) controls .
- Host-microbe interaction models : Co-culture this compound with human primary neutrophils or macrophages. Measure bacterial load via colony-forming unit (CFU) counts and cytokine profiles (e.g., IL-1β, TNF-α) .
- Statistical rigor : Apply ANOVA with post-hoc tests for multiple comparisons and report effect sizes, not just p-values .
Q. What are the key considerations for selecting animal models to study this compound’s role in autoimmune diseases?
- Model Selection :
- Mice : Use Camp⁻/⁻ (knockout) models to isolate this compound’s effects in diseases like experimental autoimmune encephalomyelitis (EAE) .
- Zebrafish : Ideal for real-time imaging of immune responses due to translucency and conserved innate immunity pathways .
- Ethics and translatability : Justify species choice based on immune system homology to humans and adhere to institutional animal care guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual roles (pro-inflammatory vs. anti-inflammatory) across different disease contexts?
- Analytical Framework :
- Meta-analysis : Pool data from studies using PRISMA guidelines to identify confounding variables (e.g., dosage, disease stage) .
- Mechanistic studies : Use CRISPR-Cas9 to modulate CAMP expression in specific cell types (e.g., T-cells vs. epithelial cells) and track downstream signaling (e.g., NF-κB vs. STAT3) .
- Cohort stratification : In human studies, subgroup patients by genetic polymorphisms (e.g., CAMP rs3800328) to assess phenotype variability .
Q. What strategies ensure reproducibility when studying this compound-liposome interactions for drug delivery?
- Technical Validation :
- Liposome characterization : Use dynamic light scattering (DLS) for size distribution and FTIR (e.g., peaks at 2850 cm⁻¹ for lipid alkyl chains) to confirm structural integrity .
- Peptide loading efficiency : Quantify this compound via HPLC-UV and validate with mass spectrometry. Report encapsulation efficiency (%) and release kinetics under physiological pH .
- Data transparency : Share raw spectra and protocols in supplementary materials, adhering to FAIR principles .
Q. How can multi-omics approaches elucidate this compound’s role in modulating the gut-brain axis?
- Integrative Workflow :
- Transcriptomics : Perform RNA-seq on gut epithelial cells from Camp⁻/⁻ mice to identify dysregulated pathways (e.g., tight junction proteins) .
- Metabolomics : Use LC-MS to profile microbial metabolites (e.g., short-chain fatty acids) in fecal samples, correlating shifts with neuroinflammatory markers .
- Network analysis : Apply weighted gene co-expression network analysis (WGCNA) to link this compound-dependent modules to clinical outcomes .
Methodological Pitfalls and Solutions
Q. Why do studies on this compound’s therapeutic potential often fail in translational stages?
- Critical Analysis :
- Dosage mismatch : Preclinical studies may use supraphysiological concentrations. Optimize dosing using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
- Complex host-microbe interactions : Test this compound in gnotobiotic models to control for microbiome variability .
- Publication bias : Report negative results in repositories like Zenodo to improve meta-analytic accuracy .
Q. How should researchers validate the specificity of this compound-targeting antibodies in immunohistochemistry?
- Validation Protocol :
- Knockout controls : Compare staining in wild-type vs. Camp⁻/⁻ tissues .
- Competition assays : Pre-incubate antibodies with excess recombinant this compound to confirm signal reduction .
- Cross-species validation : Ensure antibodies recognize orthologs (e.g., human vs. murine CRAMP) if studying comparative immunology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
